

Comparative Analysis of the Anti-Angiogenic Effects of 1D228

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of the novel dual c-Met/TRK inhibitor, **1D228**, with alternative therapeutic agents, Tepotinib (a c-Met inhibitor) and Larotrectinib (a TRK inhibitor). The information presented is intended for researchers, scientists, and drug development professionals interested in the field of angiogenesis and cancer therapeutics.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. The receptor tyrosine kinases c-Met and TRK are crucial mediators of pro-angiogenic signaling pathways. **1D228** is a novel small molecule inhibitor designed to simultaneously target both c-Met and TRK, offering a potentially more potent anti-angiogenic and anti-tumor effect compared to single-target agents. [1][2] This guide summarizes the available experimental data to validate the anti-angiogenic effects of **1D228** and provides a comparative analysis with Tepotinib and Larotrectinib.

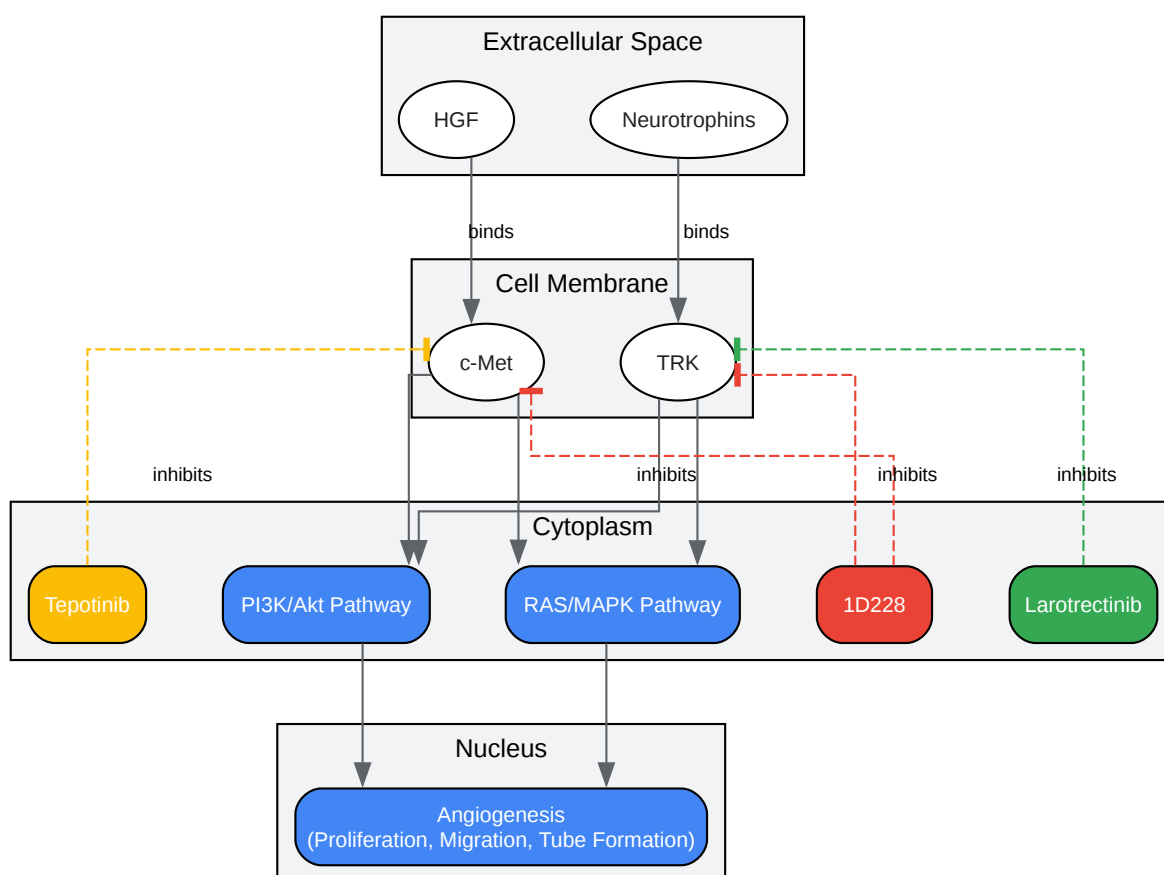
Mechanism of Action: A Dual-Targeting Approach

1D228 exerts its anti-angiogenic effects by inhibiting the phosphorylation of both c-Met and Tropomyosin Receptor Kinase (TRK) receptors on endothelial cells. [1] This dual inhibition blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, all of which are essential steps in angiogenesis.

- **c-Met Inhibition:** The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways such as PI3K/Akt and RAS/MAPK, promoting cell survival and proliferation. **1D228** blocks this activation.
- **TRK Inhibition:** The TRK receptors (TrkA, TrkB, and TrkC), activated by neurotrophins, also play a role in angiogenesis. **1D228's** inhibition of TRK phosphorylation further disrupts pro-angiogenic signaling.

By targeting both pathways, **1D228** is hypothesized to produce a more profound anti-angiogenic effect than inhibitors targeting either c-Met or TRK alone.

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **1D228**'s anti-angiogenic effect.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the anti-angiogenic and anti-tumor efficacy of **1D228**, Tepotinib, and Larotrectinib.

Table 1: In Vitro Anti-Angiogenic Activity

Compound	Target(s)	Cell Line	Assay	Endpoint	Result	Citation
1D228	c-Met, TRKA, TRKB, TRKC	HUVEC, C166	Tube Formation	Dose- dependent inhibition of tube formation	Effective inhibition observed	[1]
Endothelial Cells	Migration Assay	Inhibition of cell migration	Near- complete inhibition of migration	[1]		
c-Met Kinase	Kinase Assay	IC50	0.86 nM	[1]		
TRKA Kinase	Kinase Assay	IC50	111.5 nM	[1]		
TRKB Kinase	Kinase Assay	IC50	23.68 nM	[1]		
TRKC Kinase	Kinase Assay	IC50	25.48 nM	[1]		
Tepotinib	c-Met	c-Met Kinase	Kinase Assay	IC50	4.6 nM	[1]
Larotrectini b	TRKA, TRKB, TRKC	Various Cancer Cells	Proliferatio n	Inhibition of TRK fusion- positive cancer cells	Potent inhibitor	[3][4]

Note: Direct comparative IC50 values on endothelial cell lines for all three compounds in the same study are not readily available in the public domain.

Table 2: In Vivo Anti-Tumor Efficacy

Compound	Tumor Model	Dosage	Tumor Growth Inhibition (TGI)	Citation
1D228	Gastric Tumor Xenograft (MKN45)	8 mg/kg/d	94.8%	[1] [2]
Liver Tumor Xenograft (MHCC97H)	4 mg/kg/d	93.4%	[1] [2]	
Tepotinib	Gastric Tumor Xenograft (MKN45)	8 mg/kg/d	67.61%	[1] [2]
Liver Tumor Xenograft (MHCC97H)	4 mg/kg/d	63.9%	[1] [2]	
Tepotinib + Larotrectinib	Gastric Tumor Xenograft (MKN45)	Not Specified	56% reduction	[1]

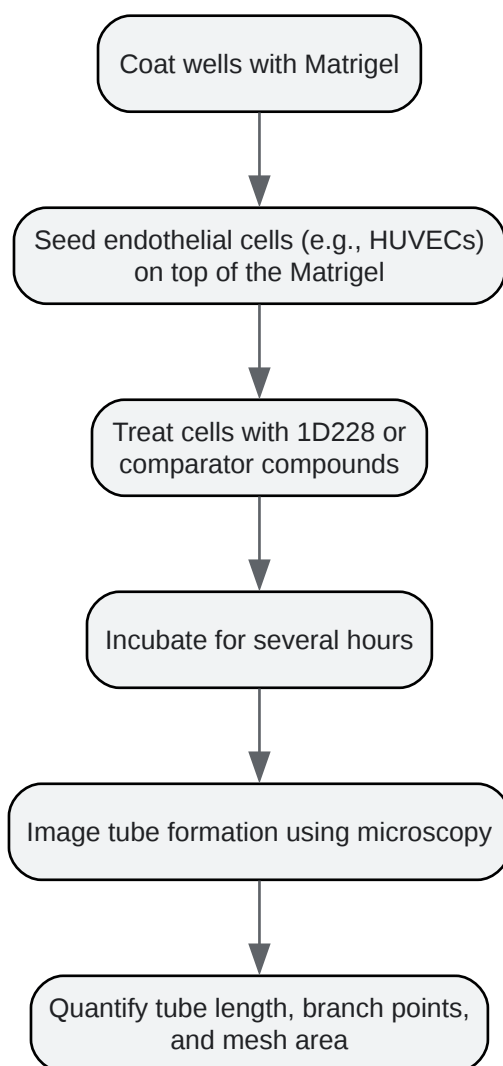
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for the endothelial cell tube formation assay.

Methodology:

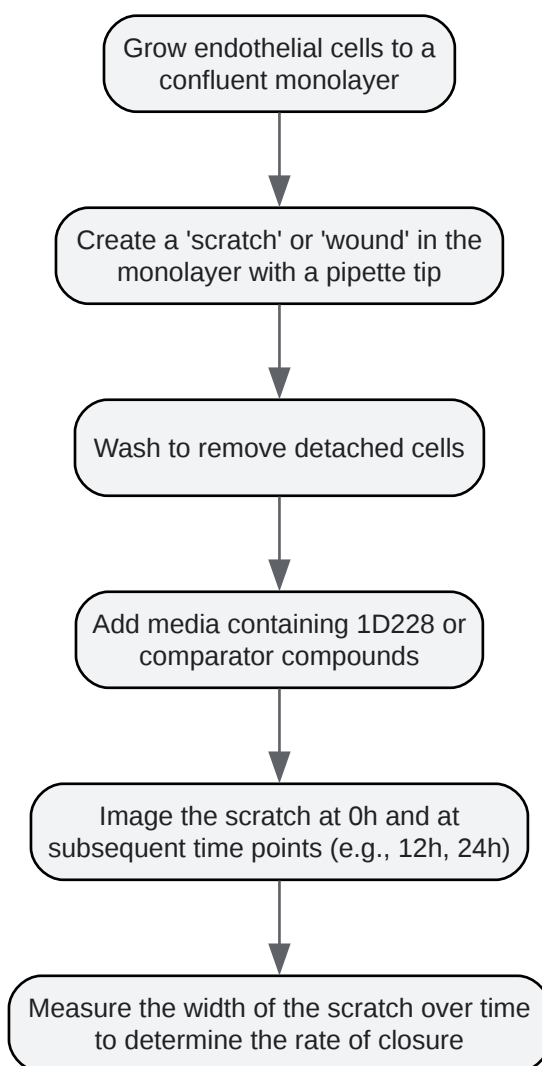
- Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.
- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are seeded onto the Matrigel-coated wells.
- Treatment: Cells are treated with varying concentrations of **1D228**, Tepotinib, Larotrectinib, or a vehicle control.

- Incubation: Plates are incubated for 4-18 hours to allow for the formation of tube-like structures.
- Imaging: The formation of capillary-like networks is observed and captured using a microscope.
- Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software like ImageJ.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" or scratch in a cell monolayer, mimicking the cell migration that occurs during angiogenesis.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for the endothelial cell migration assay.

Methodology:

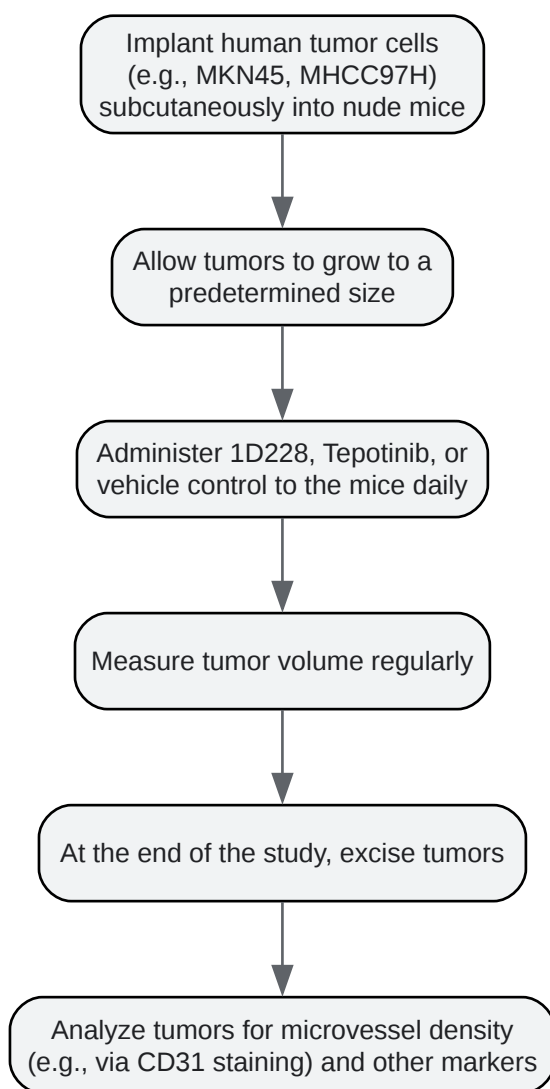
- **Cell Culture:** Endothelial cells are grown in a multi-well plate until they form a confluent monolayer.
- **Scratch Creation:** A sterile pipette tip is used to create a linear scratch or "wound" in the center of the monolayer.
- **Washing:** The wells are washed with phosphate-buffered saline (PBS) to remove any detached cells.

- Treatment: Fresh culture medium containing different concentrations of the test compounds (**1D228**, Tepotinib, Larotrectinib) or a vehicle control is added to the wells.
- Imaging: The scratch is imaged at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 12, 24 hours).
- Quantification: The width of the scratch is measured at each time point, and the percentage of wound closure is calculated to determine the rate of cell migration.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor and anti-angiogenic effects of the compounds in a living organism.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for the in vivo tumor xenograft model.

Methodology:

- **Tumor Cell Implantation:** Human gastric (MKN45) or liver (MHCC97H) cancer cells are injected subcutaneously into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- **Drug Administration:** Mice are then treated with **1D228**, Tepotinib, or a vehicle control, typically via oral gavage, on a daily basis.

- Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- Endpoint Analysis: At the conclusion of the study, the tumors are excised, weighed, and processed for further analysis.
- Immunohistochemistry: Tumor sections are stained for the endothelial cell marker CD31 to assess microvessel density, providing a direct measure of angiogenesis within the tumor.

Conclusion

The available data strongly supports the potent anti-angiogenic effects of **1D228**, which are mediated through its dual inhibition of c-Met and TRK signaling pathways. In both in vitro and in vivo models, **1D228** has demonstrated superior efficacy in inhibiting key angiogenic processes and suppressing tumor growth compared to the single-target c-Met inhibitor, Tepotinib. While direct comparative data for the anti-angiogenic effects of Larotrectinib on endothelial cells is limited, the dual-targeting strategy of **1D228** appears to offer a significant advantage in overcoming potential resistance mechanisms and achieving a more comprehensive blockade of tumor angiogenesis. Further studies directly comparing the anti-angiogenic profiles of **1D228**, Tepotinib, and Larotrectinib on various endothelial cell types would be valuable to further elucidate their relative potencies and clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
2. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Look at In Vitro Angiogenesis Image Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. Quantitative ImageJ Analysis for Angiogenic Assay [bio-protocol.org]
- 7. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of the Anti-Angiogenic Effects of 1D228]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371235#validating-the-anti-angiogenic-effects-of-1d228]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com